3-Hydroxyphenyl 3-phenylacrylate
Description
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(3-hydroxyphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O3/c16-13-7-4-8-14(11-13)18-15(17)10-9-12-5-2-1-3-6-12/h1-11,16H/b10-9+ |
InChI Key |
FBJBXBJXYQABMO-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has indicated that derivatives of 3-hydroxyphenyl 3-phenylacrylate exhibit significant antifungal properties. A study conducted on various cinnamic acid derivatives, including those related to this compound, demonstrated that modifications to the phenolic structure can enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis highlighted that the hydroxyl group at the ortho position of the phenyl ring is crucial for activity .
Cancer Therapy
The compound has also been investigated for its potential in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, such as Jurkat cells, by activating caspase pathways and affecting cell cycle distribution. In vitro studies revealed that treatment with this compound led to increased apoptotic markers, suggesting its role as a promising candidate for anticancer drug development .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a monomer for synthesizing various polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and introduce stress-responsive characteristics. For instance, mechanochemical studies have shown that polymers containing this compound can exhibit unique stress-responsive behaviors when subjected to mechanical forces, making them suitable for applications in smart materials and sensors .
Coatings and Adhesives
The compound's ability to form stable cross-linked networks makes it an ideal candidate for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and provide enhanced resistance to environmental factors such as moisture and UV radiation. Research indicates that coatings derived from this compound demonstrate superior durability compared to traditional formulations .
Biochemistry
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders such as obesity and type 2 diabetes by modulating pathways associated with lipid metabolism .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, contributing to its potential therapeutic effects against oxidative stress-related diseases .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antifungal Activity | Enhanced activity against Candida albicans with structural modifications | Potential for developing new antifungal agents |
| Cancer Therapy | Induction of apoptosis in Jurkat cells through caspase activation | Promising candidate for anticancer therapies |
| Polymer Applications | Improved mechanical properties in stress-responsive polymers | Suitable for smart materials and coatings |
| Enzyme Inhibition | Inhibition of metabolic enzymes linked to obesity | Potential therapeutic target for metabolic disorders |
| Antioxidant Properties | Effective scavenging of free radicals | Possible application in treatments for oxidative stress diseases |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences among 3-hydroxyphenyl 3-phenylacrylate and its analogs:
Physicochemical Properties
- Sodium salts (e.g., sodium cinnamate) are exceptions, with enhanced water solubility .
- Thermal Stability : Methyl and ethyl esters generally exhibit lower melting points than their acid counterparts due to reduced intermolecular hydrogen bonding.
Key Research Findings
- Substituent Position Effects : The position of the hydroxyl group (meta vs. para) significantly impacts bioactivity. For example, methyl 3-(4-hydroxyphenyl)acrylate may undergo faster metabolic conjugation than its meta-isomer .
- Electron-Withdrawing Groups: Cyano-substituted analogs (e.g., ethyl 2-cyano-3-phenylacrylate) display heightened reactivity in Michael addition reactions, useful in pharmaceutical synthesis .
- Safety Profiles: Hydroxylated derivatives require stringent safety protocols due to skin and eye irritation risks, as noted in safety data sheets .
Preparation Methods
Direct Coupling with 3-Hydroxyphenol
The most widely reported method involves reacting 3-phenylacryloyl chloride with 3-hydroxyphenol in the presence of a base to neutralize HCl. Triethylamine (TEA) is commonly used, with toluene or dichloromethane as solvents.
Procedure :
-
3-Hydroxyphenol (1 equiv) and TEA (1.2 equiv) are dissolved in anhydrous toluene under nitrogen.
-
3-Phenylacryloyl chloride (1.1 equiv) is added dropwise at 0–5°C.
-
The mixture is stirred at room temperature for 12–24 hours.
Yield : 85–92% (isolated via column chromatography).
Key Advantages : High purity, minimal side products.
Challenges : Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
Catalytic Lewis Acid Enhancement
Japanese Patent JP2005112764A demonstrates improved efficiency using ZnCl₂ or AlCl₃ as catalysts.
Procedure :
-
3-Hydroxyphenol, 3-phenylacryloyl chloride, and ZnCl₂ (0.3 mol%) are refluxed in toluene at 80°C for 6 hours.
Yield : 90–95%.
Dehydration of 3-Phenylacrylic Acid and 3-Hydroxyphenol
Polyphosphoric Acid (PPA)-Mediated Reaction
A two-step dehydration method avoids handling moisture-sensitive acid chlorides.
Procedure :
Sulfuric Acid Catalysis
Concentrated H₂SO₄ (10–30 wt%) enables esterification at elevated temperatures.
Procedure :
Transesterification of Methyl 3-Phenylacrylate
Base-Catalyzed Route
Methyl 3-phenylacrylate undergoes transesterification with 3-hydroxyphenol using NaH or K₂CO₃.
Procedure :
-
Methyl 3-phenylacrylate (1 equiv), 3-hydroxyphenol (1.2 equiv), and K₂CO₃ (2 equiv) are refluxed in DMF for 24 hours.
Yield : 60–65%.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
Procedure :
-
3-Hydroxyphenol, 3-phenylacrylic acid, and p-toluenesulfonic acid (PTSA) are irradiated at 100°C for 30 minutes in dioxane.
Yield : 88%.
Enzymatic Esterification
Lipases (e.g., Candida antarctica) offer a green alternative under mild conditions.
Procedure :
-
Reactants are stirred with immobilized lipase B (Novozym 435) in tert-butanol at 50°C for 48 hours.
Yield : 50–55%.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 0–25°C, TEA, toluene | 85–95% | High purity, scalable | Moisture-sensitive reagents |
| PPA Dehydration | 120°C, 12 hours | 75–80% | Avoids acid chlorides | Long reaction time |
| H₂SO₄ Catalysis | 150°C, 15 hours | 68–73% | Low-cost catalyst | Side reactions (polymerization) |
| Microwave-Assisted | 100°C, 30 minutes | 88% | Rapid synthesis | Specialized equipment required |
| Enzymatic | 50°C, 48 hours | 50–55% | Eco-friendly, mild conditions | Moderate yield |
Mechanistic Insights
-
Acid Chloride Route : Nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acid chloride.
-
Dehydration : Protonation of the carboxylic acid enhances electrophilicity, facilitating ester bond formation with the phenol.
-
Transesterification : Base deprotonates the phenol, generating a phenoxide ion that attacks the ester carbonyl.
Challenges and Optimization Strategies
-
Polymerization Inhibition : Addition of hydroquinone (0.1–0.5 wt%) prevents radical polymerization of the acrylate group.
-
Solvent Selection : Toluene and dichloromethane minimize side reactions compared to polar aprotic solvents.
-
Catalyst Recycling : ZnCl₂ and PPA can be recovered and reused for up to three cycles with minimal activity loss .
Q & A
Q. Basic (Analytical Methods)
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve E/Z isomers .
- Spectroscopy : ¹H NMR coupling constants (J = 12–16 Hz for trans; J = 8–12 Hz for cis) and NOESY for spatial proximity analysis .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in ethyl 3-(4-methoxyphenyl)-3-phenylacrylate studies .
How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric syntheses of related acrylates?
Q. Advanced (Reaction Optimization)
- Catalyst screening : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-BINAP) improve enantioselectivity (up to 90% ee) .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates, while additives like molecular sieves reduce side reactions .
- Kinetic studies : In situ monitoring via FT-IR or Raman spectroscopy identifies rate-limiting steps .
What methodologies are used to study the biological interactions of this compound derivatives?
Q. Advanced (Biological Applications)
- Enzyme inhibition assays : Competitive binding studies with fluorogenic substrates (e.g., for COX-2 or kinase targets) .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to receptors like estrogen-related receptors .
- In vitro toxicity : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity thresholds .
What safety protocols are essential for handling acrylate derivatives in laboratory settings?
Q. Basic (Safety & Handling)
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Fume hoods for volatile intermediates (e.g., methyl acrylate byproducts) .
- Spill management : Absorbents (diatomaceous earth) and neutralization with dilute NaOH .
How are mechanistic pathways elucidated in the synthesis of substituted acrylates?
Q. Advanced (Mechanistic Studies)
- Isotopic labeling : ¹³C-labeled malonic acid traces carbon migration during condensation .
- DFT calculations : Predict transition states and activation energies for E/Z isomerization .
- Quenching experiments : Identify intermediates via LC-MS after abrupt pH/temperature changes .
What criteria ensure high-purity this compound for pharmacological studies?
Q. Basic (Purity Assessment)
- Chromatographic thresholds : ≥95% purity via LC-ELSD or LC-MS .
- Residual solvent analysis : GC-MS detects traces of ethanol/methanol (<0.1%) .
- Elemental analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .
How do structural modifications influence the photophysical properties of acrylate derivatives?
Q. Advanced (Structure-Activity Relationships)
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) redshift UV-Vis absorption .
- Solvatochromism : Polarity-dependent fluorescence quenching in DMSO vs. hexane .
- Thermal stability : TGA/DSC reveals decomposition thresholds (>200°C for phenyl-substituted acrylates) .
How can researchers resolve contradictions in reported synthetic yields for acrylate derivatives?
Q. Advanced (Data Discrepancy Analysis)
- Reproducibility checks : Validate protocols using identical reagents (e.g., AldrichCPR standards) .
- Side-product profiling : HRMS identifies dimers or oxidation byproducts .
- Statistical DOE : Factorial experiments isolate critical variables (e.g., catalyst loading vs. temperature) .
What interdisciplinary applications exist for this compound beyond organic synthesis?
Q. Advanced (Interdisciplinary Applications)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
